molecular formula C6H5Br2NO B1312651 2,6-Dibromo-3-methoxypyridine CAS No. 79491-45-5

2,6-Dibromo-3-methoxypyridine

Cat. No. B1312651
CAS RN: 79491-45-5
M. Wt: 266.92 g/mol
InChI Key: JFWDQTIVECPBDE-UHFFFAOYSA-N
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Description

2,6-Dibromo-3-methoxypyridine is an organic compound with the molecular formula C6H5Br2NO . It has a molecular weight of 266.92 . This compound is a solid at room temperature .


Molecular Structure Analysis

The molecular structure of this compound has been optimized using both Density Functional Theory (DFT) and Hartree-Fock (HF) methods . The Molecular Electrostatic Potential (MEP) was computed using the B3LYP/6-311++G (d,p) level of theory .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 266.92 .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Reactions with Methoxide and Methanethiolate Ions : The reactions of 2,6-dibromopyridines, including 2,6-dibromo-3-methoxypyridine, with sodium methoxide can yield mono-substituted products. This process is significant in organic synthesis for creating diverse chemical structures (Testaferri et al., 1985).

  • Role in the Nitration of Pyridine Derivatives : It has been observed that during the nitration of certain pyridine derivatives, this compound can yield specific nitro compounds, illustrating its role in directing the course of chemical reactions (Hertog, Ammers, & Schukking, 2010).

  • Influence on Hydrogen Bonding and Protonation Sites : The compound has been studied for its influence on hydrogen bonding and protonation in various chemical structures, which is crucial for understanding molecular interactions in chemistry (Böck et al., 2021).

  • Use in Lycopodium Alkaloid Synthesis : Methoxypyridines like this compound have been employed in the synthesis of Lycopodium alkaloids, showcasing their versatility in complex organic syntheses (Bisai & Sarpong, 2010).

  • Deprotonative Metalation : This compound has been involved in studies related to deprotonative metalation, an important reaction in organic chemistry for creating carbon-metal bonds (Nagaradja et al., 2012).

  • Catalytic Carbonylative Polymerizations : It plays a role in the catalytic carbonylative polymerizations of heterocycles, significant for the synthesis of polymers (Liu & Jia, 2004).

Structural Analysis and Stability

  • Stability in Water : Research has shown that derivatives of this compound, such as imino macrocycles, demonstrate remarkable stability in water, an important characteristic for various chemical processes (Saggiomo & Lüning, 2008).

  • Lithiation Studies : Studies on the lithiation of 2-methoxypyridines, including those related to this compound, provide insights into the mechanisms of lithiation, a crucial reaction in organic chemistry (Gros, Choppin, & Fort, 2003).

  • Deprotometalation and Regioselectivity : The compound has been used in the study of deprotometalation of pyridines and the relationship between regioselectivity and computed CH acidity, which is essential for understanding the reactivity of such molecules (Hedidi et al., 2016).

Safety and Hazards

2,6-Dibromo-3-methoxypyridine is considered hazardous. It may cause skin irritation, serious eye damage, and may be harmful if inhaled . It is recommended to avoid breathing dust and contact with skin and eyes .

properties

IUPAC Name

2,6-dibromo-3-methoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Br2NO/c1-10-4-2-3-5(7)9-6(4)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFWDQTIVECPBDE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=C(C=C1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Br2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50462750
Record name 2,6-Dibromo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

79491-45-5
Record name 2,6-Dibromo-3-methoxypyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79491-45-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dibromo-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50462750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of 52.5 g 2,6-dibromopyridin-3-ol (example E1) in 90 ml DMSO were added 26.2 g K2CO3 and 43.8 ml methyl iodide and the reaction mixture was stirred under reflux for one hour. The mixture was allowed to cool down to room temperature and poured into 1 l of water and stirred for 3 h at 80° C. After cooling to room temperature the resulting solid was filtered, the filter cake was washed with ice cold water and dried under vacuum to yield the title compound.
Quantity
52.5 g
Type
reactant
Reaction Step One
Name
Quantity
26.2 g
Type
reactant
Reaction Step One
Quantity
43.8 mL
Type
reactant
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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